molecular formula C18H15N3O6 B2412013 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396785-21-9

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2412013
CAS No.: 1396785-21-9
M. Wt: 369.333
InChI Key: WOEYNZXHBBPLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O6 and its molecular weight is 369.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is related to a class of molecules used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

Given its structural similarity to other compounds used in proteomics research , it may interact with its targets through binding to active sites, altering their function

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential use in proteomics research , it may have effects on protein function or expression

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c22-16(19-7-12-2-1-5-25-12)13-8-20-18(24)21(17(13)23)9-11-3-4-14-15(6-11)27-10-26-14/h1-6,8H,7,9-10H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEYNZXHBBPLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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